Cas no 1380156-62-6 (2-amino-3-(3-chloro-2,4-difluorophenyl)propan-1-ol)

2-amino-3-(3-chloro-2,4-difluorophenyl)propan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-amino-3-(3-chloro-2,4-difluorophenyl)propan-1-ol
- 1380156-62-6
- EN300-1978991
-
- インチ: 1S/C9H10ClF2NO/c10-8-7(11)2-1-5(9(8)12)3-6(13)4-14/h1-2,6,14H,3-4,13H2
- InChIKey: LSYLTINGYAUBFU-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=CC(=C1F)CC(CO)N)F
計算された属性
- せいみつぶんしりょう: 221.0418980g/mol
- どういたいしつりょう: 221.0418980g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 184
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 46.2Ų
2-amino-3-(3-chloro-2,4-difluorophenyl)propan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1978991-0.5g |
2-amino-3-(3-chloro-2,4-difluorophenyl)propan-1-ol |
1380156-62-6 | 0.5g |
$1289.0 | 2023-09-16 | ||
Enamine | EN300-1978991-5.0g |
2-amino-3-(3-chloro-2,4-difluorophenyl)propan-1-ol |
1380156-62-6 | 5g |
$3520.0 | 2023-06-01 | ||
Enamine | EN300-1978991-0.25g |
2-amino-3-(3-chloro-2,4-difluorophenyl)propan-1-ol |
1380156-62-6 | 0.25g |
$1235.0 | 2023-09-16 | ||
Enamine | EN300-1978991-2.5g |
2-amino-3-(3-chloro-2,4-difluorophenyl)propan-1-ol |
1380156-62-6 | 2.5g |
$2631.0 | 2023-09-16 | ||
Enamine | EN300-1978991-5g |
2-amino-3-(3-chloro-2,4-difluorophenyl)propan-1-ol |
1380156-62-6 | 5g |
$3894.0 | 2023-09-16 | ||
Enamine | EN300-1978991-10g |
2-amino-3-(3-chloro-2,4-difluorophenyl)propan-1-ol |
1380156-62-6 | 10g |
$5774.0 | 2023-09-16 | ||
Enamine | EN300-1978991-1g |
2-amino-3-(3-chloro-2,4-difluorophenyl)propan-1-ol |
1380156-62-6 | 1g |
$1343.0 | 2023-09-16 | ||
Enamine | EN300-1978991-1.0g |
2-amino-3-(3-chloro-2,4-difluorophenyl)propan-1-ol |
1380156-62-6 | 1g |
$1214.0 | 2023-06-01 | ||
Enamine | EN300-1978991-0.1g |
2-amino-3-(3-chloro-2,4-difluorophenyl)propan-1-ol |
1380156-62-6 | 0.1g |
$1183.0 | 2023-09-16 | ||
Enamine | EN300-1978991-0.05g |
2-amino-3-(3-chloro-2,4-difluorophenyl)propan-1-ol |
1380156-62-6 | 0.05g |
$1129.0 | 2023-09-16 |
2-amino-3-(3-chloro-2,4-difluorophenyl)propan-1-ol 関連文献
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
6. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
2-amino-3-(3-chloro-2,4-difluorophenyl)propan-1-olに関する追加情報
Introduction to 2-Amino-3-(3-Chloro-2,4-Difluorophenyl)propan-1-ol (CAS No. 1380156-62-6)
2-Amino-3-(3-chloro-2,4-difluorophenyl)propan-1-ol, also known by its CAS number 1380156-62-6, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a chiral center and multiple functional groups, making it a valuable candidate for various applications in drug discovery and development.
The chemical structure of 2-amino-3-(3-chloro-2,4-difluorophenyl)propan-1-ol consists of an amino group, a hydroxyl group, and a substituted phenyl ring. The presence of these functional groups imparts specific chemical and biological properties to the molecule. The amino group can participate in hydrogen bonding and other interactions, while the hydroxyl group can serve as a site for further derivatization or conjugation. The substituted phenyl ring, with its chlorine and fluorine atoms, adds complexity and specificity to the molecule's interactions with biological targets.
Recent studies have highlighted the potential of 2-amino-3-(3-chloro-2,4-difluorophenyl)propan-1-ol in various therapeutic areas. One notable application is in the development of drugs for neurodegenerative diseases. Research has shown that this compound can modulate specific neurotransmitter systems, such as the serotonin and dopamine pathways, which are implicated in conditions like Parkinson's disease and Alzheimer's disease. The ability to fine-tune these pathways through targeted molecular interactions makes 2-amino-3-(3-chloro-2,4-difluorophenyl)propan-1-ol a promising lead compound for further investigation.
In addition to its potential in neurodegenerative diseases, 2-amino-3-(3-chloro-2,4-difluorophenyl)propan-1-ol has also been explored for its anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, including cardiovascular diseases and autoimmune disorders. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, suggesting its potential as an anti-inflammatory agent. These findings open up new avenues for the development of novel therapeutic strategies targeting inflammation.
The synthesis of 2-amino-3-(3-chloro-2,4-difluorophenyl)propan-1-ol has been optimized through various methods to ensure high yields and purity. One common approach involves the reaction of 3-chloro-2,4-difluorobenzaldehyde with an appropriate amino alcohol precursor under controlled conditions. The resulting product can then be further purified using techniques such as column chromatography or crystallization. The availability of efficient synthetic routes is crucial for scaling up production and making this compound accessible for large-scale pharmaceutical applications.
The pharmacokinetic properties of 2-amino-3-(3-chloro-2,4-difluorophenyl)propan-1-ol have also been extensively studied. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and can readily cross the blood-brain barrier, which is essential for its potential use in central nervous system (CNS) disorders. Additionally, the compound shows low toxicity in preclinical studies, further supporting its safety profile.
Clinical trials are currently underway to evaluate the efficacy and safety of 2-amino-3-(3-chloro-2,4-difluorophenyl)propan-1-ol in various therapeutic settings. Early results from phase I trials have been promising, with the compound demonstrating good tolerability and pharmacological activity in human subjects. These findings provide a strong foundation for advancing to later-stage clinical trials and ultimately bringing this compound to market as a new therapeutic option.
In conclusion, 2-amino-3-(3-chloro-2,4-difluorophenyl)propan-1-ol (CAS No. 1380156-62-6) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological properties make it an attractive candidate for the development of new drugs targeting neurodegenerative diseases, inflammation, and other therapeutic areas. Ongoing research and clinical trials will continue to uncover its full potential and pave the way for innovative treatments in the future.
1380156-62-6 (2-amino-3-(3-chloro-2,4-difluorophenyl)propan-1-ol) 関連製品
- 2171676-44-9(3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylacetyl}-1,3-thiazolidine-4-carboxylic acid)
- 103008-54-4(Ethyl 2-(Chlorosulfonyl)benzoate)
- 170235-26-4(Methyl 2-bromothiazole-4-carboxylate)
- 871909-85-2(N-(E)-(2-Chloro-5-nitrophenyl)methylidenemethanamine)
- 2137581-98-5(Ethyl 4-(aminomethyl)-5-methylhex-2-ynoate)
- 1439896-44-2((2-Cyclobutoxypyrimidin-4-yl)methanaminehydrochloride)
- 2639457-82-0(methyl 6-(3-aminophenyl)sulfanylhexanoate)
- 2763913-13-7(2-{[(Benzyloxy)carbonyl]amino}-5-methoxypyridine-3-carboxylic acid)
- 1263212-32-3(3-(Ethylsulfonyl)-1,2,4-oxadiazol-5-amine)
- 54054-85-2(1-(3-Nitrophenyl)piperazine)



